molecular formula C11H14N4O B1406944 1-(4-Methoxybenzyl)-5-methyl-1H-1,2,3-triazol-4-amine CAS No. 1511071-63-8

1-(4-Methoxybenzyl)-5-methyl-1H-1,2,3-triazol-4-amine

Cat. No.: B1406944
CAS No.: 1511071-63-8
M. Wt: 218.26 g/mol
InChI Key: PVIIFZULLHPAJN-UHFFFAOYSA-N
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Description

1-(4-Methoxybenzyl)-5-methyl-1H-1,2,3-triazol-4-amine is a chemical compound that belongs to the class of 1,2,3-triazoles These compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxybenzyl)-5-methyl-1H-1,2,3-triazol-4-amine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. This involves the reaction of an azide with an alkyne in the presence of a copper catalyst.

    Introduction of the 4-Methoxybenzyl Group: The 4-methoxybenzyl group can be introduced through a nucleophilic substitution reaction using 4-methoxybenzyl chloride and a suitable nucleophile.

    Methylation: The methyl group can be introduced using a methylating agent such as methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxybenzyl)-5-methyl-1H-1,2,3-triazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: 4-methoxybenzyl chloride in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or aldehydes.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted triazoles with various functional groups.

Scientific Research Applications

1-(4-Methoxybenzyl)-5-methyl-1H-1,2,3-triazol-4-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential drug candidates for the treatment of diseases such as cancer and Alzheimer’s disease.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, including enzymes and receptors.

    Chemical Biology: It is used as a probe to study biological processes and pathways.

    Industrial Applications: The compound is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Methoxybenzyl)-5-methyl-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methoxybenzyl)-1H-1,2,3-triazole
  • 1-(4-Methoxybenzyl)-5-phenyl-1H-1,2,3-triazole
  • 1-(4-Methoxybenzyl)-4-phenyl-1H-1,2,3-triazole

Uniqueness

1-(4-Methoxybenzyl)-5-methyl-1H-1,2,3-triazol-4-amine is unique due to the presence of both the 4-methoxybenzyl and 5-methyl groups, which confer distinct chemical and biological properties. These substitutions can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]-5-methyltriazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O/c1-8-11(12)13-14-15(8)7-9-3-5-10(16-2)6-4-9/h3-6H,7,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVIIFZULLHPAJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1CC2=CC=C(C=C2)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-Methoxybenzyl)-5-methyl-1H-1,2,3-triazol-4-amine
Reactant of Route 2
1-(4-Methoxybenzyl)-5-methyl-1H-1,2,3-triazol-4-amine
Reactant of Route 3
1-(4-Methoxybenzyl)-5-methyl-1H-1,2,3-triazol-4-amine
Reactant of Route 4
1-(4-Methoxybenzyl)-5-methyl-1H-1,2,3-triazol-4-amine
Reactant of Route 5
Reactant of Route 5
1-(4-Methoxybenzyl)-5-methyl-1H-1,2,3-triazol-4-amine
Reactant of Route 6
1-(4-Methoxybenzyl)-5-methyl-1H-1,2,3-triazol-4-amine

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